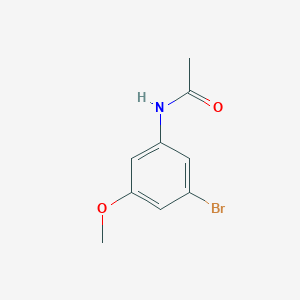
N-(3-bromo-5-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methoxyphenyl)acetamide typically involves the acylation of 3-bromo-5-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-methoxyaniline
Reagent: Acetic anhydride or acetyl chloride
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.
Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.
Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .
Wirkmechanismus
The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(4-bromo-5-methoxyphenyl)acetamide
- N-(3-chloro-5-methoxyphenyl)acetamide
Comparison: N-(3-bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-position bromine may offer different steric and electronic effects compared to the 2- or 4-position, leading to variations in reaction outcomes and pharmacological properties .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
N-(3-bromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
AVTDLCBEBQRRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















